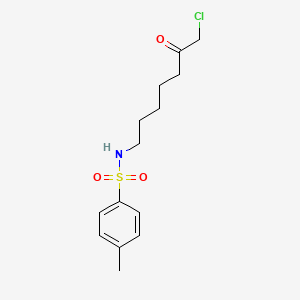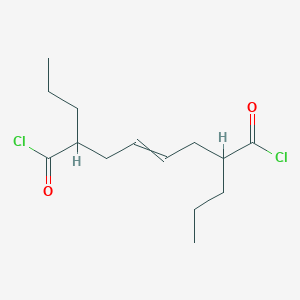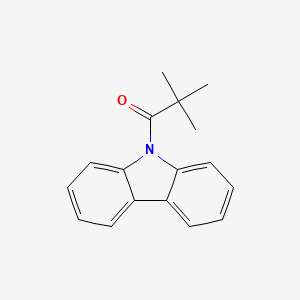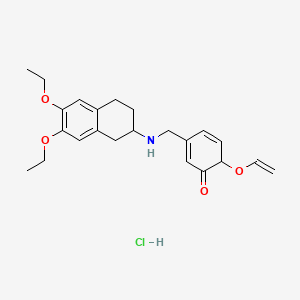
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its azocin ring system, which is fused with a dibenzene structure, and its multiple ethoxy groups that contribute to its reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the formation of the azocin ring system through cyclization reactions. Subsequent steps include the introduction of ethoxy groups via etherification reactions and the formation of the hydrochloride salt through acid-base reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[[(6,7-diethoxytetralin-2-yl)amino]methyl]-6-ethenoxy-cyclohexa-2,4-dien-1-one hydrochloride
- 3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one, hydrochloride
Uniqueness
Compared to similar compounds, 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- stands out due to its unique azocin ring system and multiple ethoxy groups
Propiedades
Número CAS |
75370-45-5 |
|---|---|
Fórmula molecular |
C23H30ClNO4 |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-4-26-21-10-7-16(11-20(21)25)15-24-19-9-8-17-13-22(27-5-2)23(28-6-3)14-18(17)12-19;/h4,7,10-11,13-14,19,21,24H,1,5-6,8-9,12,15H2,2-3H3;1H |
Clave InChI |
YLMAPLCIICQSHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2CC(CCC2=C1)NCC3=CC(=O)C(C=C3)OC=C)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
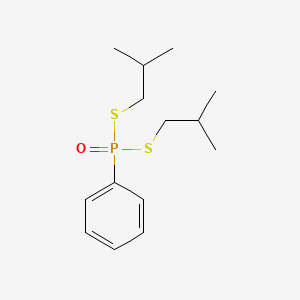
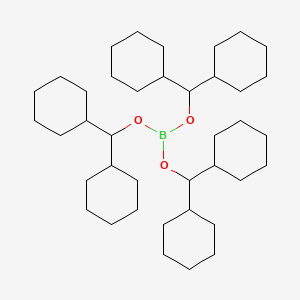
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
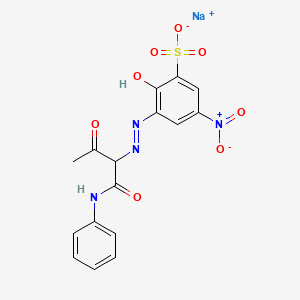
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
